molecular formula C6H6N2O3 B178231 (4-Nitropyridin-2-yl)methanol CAS No. 98197-88-7

(4-Nitropyridin-2-yl)methanol

Cat. No. B178231
CAS RN: 98197-88-7
M. Wt: 154.12 g/mol
InChI Key: HFSUHEWRFBAVHH-UHFFFAOYSA-N
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Description

“(4-Nitropyridin-2-yl)methanol” is a chemical compound with the molecular formula C6H6N2O3 . It is also known by other synonyms such as “2-(Hydroxymethyl)-4-nitropyridine”, “(4-Nitro-pyridin-2-yl)-methanol”, and "(4-nitro-2-pyridinyl)methanol" .


Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Molecular Structure Analysis

The molecular weight of “(4-Nitropyridin-2-yl)methanol” is 154.12 g/mol . The IUPAC name for this compound is “(4-nitropyridin-2-yl)methanol” and its InChIKey is HFSUHEWRFBAVHH-UHFFFAOYSA-N . The compound’s canonical SMILES representation is C1=CN=C(C=C1N+[O-])CO .


Chemical Reactions Analysis

The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 154.12 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are both 154.03784206 g/mol . The topological polar surface area of the compound is 78.9 Ų .

Scientific Research Applications

  • Synthesis of Pyridine Derivatives

    • Field: Organic Chemistry
    • Application: 4-Nitropyridine, a key intermediate in medicinal products, was successfully prepared from pyridine N-oxide in a two-step approach . This compound can be an excellent starting material for the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines .
    • Method: The pathway to 4-nitropyridine via the pyridine N-oxide involves two steps, including a nitration step and a reduction step . The nitration reaction is a key step and with the use of HNO3 – H2SO4 mixed acid as the nitration reagent is usually exothermic and at higher temperatures, which can result in polynitration .
    • Results: The synthesis of 4-nitropyridine was achieved with high efficiency and safety using microreaction technology .
  • Reduction of 4-Nitrophenol

    • Field: Environmental Chemistry
    • Application: The reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) has become a crucial issue, given that 4-AP is a compound with a lower degree of toxicity . This process is important in the detoxification of water contaminated with 4-NP, which is widely used in the pharmaceutical and textile industries .
    • Method: The reduction of 4-NP is typically carried out using sodium borohydride (NaBH4) as a reducing agent in conjunction with metal catalysts . This process is eco-friendly and straightforward .
    • Results: The reduction of 4-NP to 4-AP can be achieved with high efficiency using this method .
  • Production of Herbicides and Insecticides

    • Field: Agricultural Chemistry
    • Application: 4-Nitropyridine, a key intermediate in the production of herbicides and insecticides . Pyridine derivatives, such as 4-nitropyridine, are important synthetic intermediates for new pesticides .
    • Method: The synthesis of 4-nitropyridine involves a nitration step and a reduction step . The nitration reaction is a key step and with the use of HNO3 – H2SO4 mixed acid as the nitration reagent is usually exothermic and at higher temperatures, which can result in polynitration .
    • Results: The synthesis of 4-nitropyridine was achieved with high efficiency and safety using microreaction technology .
  • Synthesis of Synthetic Dyes and Paints

    • Field: Industrial Chemistry
    • Application: 4-Nitrophenol (4-NP) is widely used in the production of synthetic dyes and paints .
    • Method: The reduction of 4-NP to 4-aminophenol (4-AP) is typically carried out using sodium borohydride (NaBH4) as a reducing agent in conjunction with metal catalysts .
    • Results: The reduction of 4-NP to 4-AP can be achieved with high efficiency using this method .

Future Directions

The synthesis of substituted pyridines with diverse functional groups is an important area of research . There is a need for a robust method allowing the selective introduction of multiple functional groups . The development of such a method could provide a privileged pyridine scaffold containing biologically relevant molecules .

properties

IUPAC Name

(4-nitropyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c9-4-5-3-6(8(10)11)1-2-7-5/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSUHEWRFBAVHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563699
Record name (4-Nitropyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Nitropyridin-2-yl)methanol

CAS RN

98197-88-7
Record name (4-Nitropyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of acetic acid 4-nitro-pyridin-2-ylmethyl ester (16)(0.49 g, 2.5 mmol) in methanol (5 mL), was added a solution of sodium hydroxide (2N, 1.6 mL) and the reaction was stirred for 30 minutes and then concentrated in vacuo. The residue was diluted with water (10 mL) and extracted with ethyl acetate (2×10 mL). The combined extracts were washed with brine (10 mL) and concentrated in vacuo to afford a crude oil which solidified upon standing. Single peak in LC-MS analysis, (0.13 g 33%); m/z (LC-MS, ESP), RT=2.67 mins, (M+H) 155.
Quantity
0.49 g
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1.6 mL
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5 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Chitrarasu, G Senthilnathan… - Journal of Heterocyclic …, 2021 - Wiley Online Library
We have prepared substituted flexible dimeric pyridinium bromide using conventional and greener approach. Solvent‐free solid phase (greener) approach is superior than the …
Number of citations: 2 onlinelibrary.wiley.com
A Gambino - 2021 - search.proquest.com
Organophosphorus nerve agents (OPNAs) are irreversible inhibitors of acetylcholinesterase and pose a threat to both military personnel and civilians. Despite providing limited …
Number of citations: 0 search.proquest.com
R Iwamura, M Tanaka, E Okanari… - Journal of Medicinal …, 2018 - ACS Publications
EP2 receptor agonists are expected to be effective ocular hypotensive agents; however, it has been suggested that agonism to other EP receptor subtypes may lead to undesirable …
Number of citations: 40 pubs.acs.org
P Comba, M Morgen, H Wadepohl - Inorganic chemistry, 2013 - ACS Publications
Bispidines (3,7-diazabicyclo[3.3.1]nonanes) as very rigid and highly preorganized ligands find broad application in the field of coordination chemistry, and the redox potentials of their …
Number of citations: 61 pubs.acs.org
A Waleska - 2013 - archiv.ub.uni-heidelberg.de
Diese Arbeit befasst sich mit der Synthese und Analyse von Bispidin-Eisen (II) komplexen als Modellsysteme für Nichthäm Eisenenzyme. Eisenenzyme sind in zahlreichen natürlichen …
Number of citations: 1 archiv.ub.uni-heidelberg.de

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